molecular formula C22H18N2O4 B3534341 3-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B3534341
M. Wt: 374.4 g/mol
InChI Key: UAATUZNUYVZOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as BDB and is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The precise mechanism of action of BDB is not yet fully understood. However, it is believed that BDB exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. BDB has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
BDB has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. BDB has also been found to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One of the major advantages of BDB is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of BDB is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of BDB.

Future Directions

There are several future directions that can be pursued in the research of BDB. One of the most important directions is the development of new formulations of BDB that can improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of BDB and its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Finally, the toxicity and pharmacokinetics of BDB need to be thoroughly studied before it can be considered for clinical use.
Conclusion:
In conclusion, 3-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a promising compound that has shown potential in various fields of scientific research. Its potent anti-cancer activity, anti-inflammatory, anti-oxidant, and anti-microbial properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics before it can be considered for clinical use.

Scientific Research Applications

BDB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BDB is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity. In addition, BDB has also been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.

properties

IUPAC Name

3-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(15-5-2-1-3-6-15)23-17-8-4-7-16(13-17)22(26)24-18-9-10-19-20(14-18)28-12-11-27-19/h1-10,13-14H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAATUZNUYVZOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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